Arabinoisocytidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNOTKMIMZMNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326514 | |
| Record name | AC1L71FI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10212-30-3 | |
| Record name | NSC529488 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AC1L71FI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Research
Design and Synthesis of Arabinoisocytidine Analogs and Prodrugs for Research Purposes
Structure-Activity Relationship (SAR) Studies via Chemical Modifications
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical alterations to this compound affect its biological activity, particularly its antitumor properties and resistance to enzymatic degradation. Research has explored various modifications, revealing significant impacts on efficacy and metabolic stability.
Key findings from SAR studies include:
N4-Acyl Derivatives: The introduction of long-chain saturated fatty acids at the N4 position of this compound has yielded derivatives with significantly enhanced antitumor activity against models like mouse leukemia L1210 aacrjournals.org. These N4-acyl derivatives, such as N4-stearoyl- and N4-behenoyl-1-β-D-arabinofuranosylcytosine, demonstrated superior activity compared to the parent compound, even at lower dosages aacrjournals.org. Furthermore, these modifications conferred increased resistance to cytidine (B196190) deaminase, an enzyme responsible for the rapid inactivation of this compound aacrjournals.org.
Aromatic Substitutions: Conversely, the incorporation of aromatic groups, such as anisoyl or nitrobenzoyl, at the N4 position generally led to a reduction in antitumor activities aacrjournals.org. This suggests that the nature and lipophilicity of the substituent at the N4 position play a critical role in modulating the compound's efficacy.
Prodrug Strategies: The development of prodrugs, such as imine derivatives formed at the N4 amino group, has been investigated to improve therapeutic action by potentially minimizing emergent resistance and cytotoxicity rjptonline.org.
Table 1: Impact of N4-Position Modifications on this compound Activity
| Chemical Modification (at N4 position) | Fatty Acid Chain Length | Observed Effect on Antitumor Activity | Resistance to Cytidine Deaminase |
| N4-acyl | Long-chain saturated | High activity against L1210 leukemia | Increased |
| N4-stearoyl | C18 | Superior to parent compound | Increased |
| N4-behenoyl | C22 | Superior to parent compound | Increased |
| N4-anisoyl | Aromatic | Reduced activity | Not specified |
| N4-nitrobenzoyl | Aromatic | Reduced activity | Not specified |
Derivatization for Enhanced Cellular Uptake in Research Models
Improving the cellular uptake of this compound is a key strategy to enhance its intracellular concentration and, consequently, its therapeutic efficacy. Derivatization approaches have focused on creating prodrugs and formulations that facilitate better membrane permeability and targeted delivery.
Research findings in this area include:
Nanoparticle Prodrugs: A biotinylated cytarabine (B982) prodrug, designed to self-assemble into nanoparticles (BSSA NPs), demonstrated significantly enhanced cellular internalization in research models. Studies reported a 4.13-fold increase in uptake in HeLa cells and a 3.13-fold increase in A549 cells compared to free this compound nih.gov. These nanoparticles also exhibited enhanced cytotoxicity, indicating improved delivery and biological effect nih.gov.
Lipophilic Ester Prodrugs: Ester derivatives, such as Cytarabine-N4-carboxylates and succinamates, have been synthesized to improve the lipophilicity of this compound researchgate.net. Increased lipophilicity is generally associated with enhanced membrane permeability and improved bioavailability, facilitating greater cellular uptake researchgate.net. These ester prodrugs also showed improved stability against cytidine deaminase researchgate.net.
Lipid Conjugation: Strategies involving the conjugation of lipid moieties, such as ether lipids, to this compound represent another avenue for derivatization aimed at modifying its physicochemical properties for potentially improved cellular interactions and uptake beilstein-journals.org.
Table 2: Derivatization Strategies for Enhanced Cellular Uptake
| Derivatization Strategy | Formulated Product | Enhanced Cellular Uptake (Fold Increase) | Research Model/Cell Line |
| Biotinylated prodrug nanoparticles | BSSA NPs | 4.13 (HeLa), 3.13 (A549) | HeLa, A549 cells |
| Ester prodrugs | N4-carboxylates, succinamates | Improved lipophilicity (potential for enhanced permeability) | Not specified |
| Lipid conjugation | Ether lipid conjugates | Not specified (strategy for derivatization) | Not specified |
These derivatization efforts underscore the ongoing research to optimize this compound's therapeutic potential by enhancing its delivery and efficacy at the cellular level.
Compound List:
this compound
Cytarabine (Ara-C)
Deoxycytidine
N4-stearoyl-1-β-D-arabinofuranosylcytosine
N4-behenoyl-1-β-D-arabinofuranosylcytosine
N4-anisoyl-1-β-D-arabinofuranosylcytosine
N4-nitrobenzoyl-1-β-D-arabinofuranosylcytosine
Cytarabine-N4-carboxylates
Succinamates
Bio-SS-Ara (Biotinylated cytarabine prodrug)
BSSA NPs (Biotinylated Self-Assembled Cytarabine Nanoparticles)
Ether lipids
Mechanisms of Action at the Cellular and Molecular Level
Interference with Nucleic Acid Synthesis and Replication
The primary cytotoxic activity of arabinosylcytosine stems from its disruption of DNA synthesis, a process critical for rapidly dividing cells. cancerquest.orgnih.gov The active metabolite, ara-CTP, acts as a potent antimetabolite, primarily affecting cells during the S phase (synthesis phase) of the cell cycle. wikipedia.orgnih.gov
Ara-CTP is a strong competitive inhibitor of DNA polymerases. nih.govnih.gov Structurally similar to the natural nucleoside deoxycytidine triphosphate (dCTP), ara-CTP competes with dCTP for binding to the active site of DNA polymerases. youtube.comnih.govdocumentsdelivered.com This competition effectively blocks the enzyme's function, halting DNA replication and repair processes. nih.govcancer.gov The inhibition of DNA polymerase is a central aspect of arabinosylcytosine's mechanism. wikipedia.orgpatsnap.com While primarily known for its effect on cellular DNA polymerases, arabinosylcytosine also possesses antiviral properties, and its triphosphate form can inhibit viral DNA synthesis. wikipedia.org
In addition to inhibiting polymerases, ara-CTP can be mistakenly incorporated into elongating DNA strands. wikipedia.orgpatsnap.comnih.gov Once integrated, the arabinose sugar of the molecule, which differs from the deoxyribose found in normal DNA, creates a structural distortion. nih.govcancer.gov This sugar moiety sterically hinders the rotation of the phosphodiester bond, preventing the formation of the next link in the chain and thereby causing chain termination. patsnap.comnih.govnih.govnih.gov The incorporation of ara-CTP generates abnormal DNA structures that can overwhelm the cell's repair machinery, leading to irreparable damage. patsnap.com
Arabinosylcytosine can also be incorporated into RNA, and this has been associated with apoptosis in non-proliferating cells. nih.govnih.gov Furthermore, the presence of the compound in DNA templates can inhibit transcription, as the altered structure reduces the binding capacity of transcription factors to their DNA binding sites. nih.govnih.gov
Key Findings on Nucleic Acid Interference
| Mechanism | Description | Primary Consequence | References |
|---|---|---|---|
| Enzyme Inhibition | Ara-CTP competitively inhibits DNA polymerases by competing with the natural substrate dCTP. | Halts DNA replication and repair. | wikipedia.orgnih.govnih.govnih.gov |
| DNA Incorporation | The molecule is incorporated into the DNA strand during synthesis. | Causes premature chain termination due to steric hindrance from the arabinose sugar. | patsnap.comnih.govcancer.govnih.gov |
| Structural Damage | Incorporation leads to abnormal DNA structures that can overwhelm cellular repair mechanisms. | Accumulation of irreparable DNA damage. | patsnap.com |
| Transcription Interference | The presence of arabinosylcytosine in DNA can reduce the binding of transcription factors. | Inhibition of new messenger RNA and subsequent protein synthesis. | nih.govnih.gov |
The efficacy of arabinosylcytosine is influenced by the intracellular balance of nucleotides. The enzyme ribonucleotide reductase regulates the levels of deoxyribonucleotides, including dCTP, inside the cell. mdpi.comnih.gov High intracellular concentrations of dCTP can compete with ara-CTP, reducing its incorporation into DNA and its inhibitory effect on DNA polymerase, thereby conferring resistance. nih.gov Conversely, inhibiting enzymes like ribonucleotide reductase or CTP synthetase can deplete the dCTP pool, which in turn enhances the phosphorylation and incorporation of arabinosylcytosine. mdpi.comnih.gov
The metabolism of arabinosylcytosine itself is a key factor. While deoxycytidine kinase is crucial for its activation, other enzymes work to inactivate it. mdpi.comnih.gov Cytidine (B196190) deaminase (CDA) and deoxycytidylate deaminase (dCMPD) convert arabinosylcytosine and its monophosphate form into inactive uracil (B121893) derivatives. mdpi.comnih.gov Additionally, 5'-nucleotidases can dephosphorylate arabinosylcytosine monophosphate, reversing its activation. mdpi.comnih.gov Therefore, the balance between these activating and inactivating enzymes significantly impacts the available intracellular pool of active ara-CTP.
Induction of Cellular Apoptosis and Programmed Cell Death Pathways
The extensive DNA damage and metabolic stress caused by arabinosylcytosine ultimately trigger programmed cell death, or apoptosis. youtube.compatsnap.comnih.gov This is a controlled process of cellular self-destruction that is essential for eliminating damaged cells. nih.gov The apoptotic cell death induced by arabinosylcytosine features characteristic morphological changes, including DNA fragmentation and the activation of caspases, a family of proteases that execute the cell death program. nih.govnih.gov
Arabinosylcytosine-induced apoptosis is a complex process involving multiple intracellular signaling pathways. nih.gov The overwhelming DNA damage caused by the compound is a primary trigger that activates these pathways. patsnap.com Research has shown that the process involves the synthesis of new mRNA and proteins, indicating that a specific genetic program is activated to carry out cell death. nih.gov
Studies have pointed to the involvement of specific signaling molecules. For instance, in some cell types, cyclic AMP (cAMP) has been shown to synergistically enhance arabinosylcytosine-induced apoptosis, suggesting an interaction between the drug's effects and cAMP-mediated signaling pathways. nih.gov Other pathways, such as the MAP kinase signaling cascade, may also play a role in the apoptotic response to the compound. mdpi.com The induction of apoptosis can occur through both caspase-dependent and caspase-independent pathways. mdpi.com
Mitochondria play a central role in the intrinsic pathway of apoptosis, which is a major mechanism for anticancer drug-induced cell death. mdpi.comkhanacademy.org Cellular stress signals, such as the DNA damage initiated by arabinosylcytosine, converge on the mitochondria. youtube.com This leads to an increase in mitochondrial outer membrane permeabilization (MOMP). mdpi.com
The permeabilization of the mitochondrial membrane is a critical step, regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members. rndsystems.com Following a death signal, pro-apoptotic proteins trigger the release of several factors from the mitochondrial intermembrane space into the cytosol. youtube.comrndsystems.com A key factor released is cytochrome c. rndsystems.comnih.gov In the cytosol, cytochrome c binds to a protein called Apoptotic protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome. youtube.comrndsystems.com The apoptosome then recruits and activates an initiator caspase, caspase-9, which in turn activates effector caspases like caspase-3, leading to the systematic dismantling of the cell. rndsystems.com Other pro-apoptotic proteins released from the mitochondria, such as Smac/DIABLO, contribute to apoptosis by neutralizing inhibitor of apoptosis proteins (IAPs) that would otherwise suppress caspase activity. youtube.comrndsystems.com
Apoptotic Pathways Activated by Arabinosylcytosine
| Pathway Component | Role in Apoptosis | Trigger | References |
|---|---|---|---|
| DNA Damage | Primary trigger for initiating apoptotic signaling. | Incorporation of Ara-C into DNA and inhibition of DNA repair. | patsnap.com |
| Mitochondria | Central regulators of the intrinsic apoptotic pathway. | Cellular stress signals. | mdpi.comkhanacademy.orgyoutube.com |
| Cytochrome c | Released from mitochondria; binds to Apaf-1 to form the apoptosome. | Mitochondrial outer membrane permeabilization. | rndsystems.comnih.gov |
| Apoptosome | A multi-protein complex that activates initiator caspases. | Binding of cytochrome c to Apaf-1. | youtube.comrndsystems.com |
| Caspases | Proteases that execute the final stages of apoptosis by cleaving cellular substrates. | Activation by the apoptosome (caspase-9) and subsequent cascade. | nih.govrndsystems.com |
Interactions with Cellular and Viral Enzymes
Arabinosylcytosine, a synthetic nucleoside analog, functions as an antimetabolite by interacting with various cellular enzymes upon entry into the cell. Its structural similarity to the natural nucleoside deoxycytidine allows it to be recognized as a substrate by enzymes involved in nucleotide metabolism. nih.gov The therapeutic and cytotoxic effects of Arabinosylcytosine are contingent on its intracellular metabolic conversion, a process catalyzed by a series of cellular enzymes that both activate and inactivate the compound. nih.govnih.gov
Phosphorylation by Kinases (e.g., deoxyribonucleoside kinases)
The biological activity of Arabinosylcytosine is dependent on its conversion to its triphosphate derivative, arabinosylcytosine triphosphate (ara-CTP). nih.gov This activation is a multi-step process initiated by intracellular phosphorylation. The first and rate-limiting step is the phosphorylation of Arabinosylcytosine to arabinosylcytosine monophosphate (ara-CMP), a reaction catalyzed by the enzyme deoxycytidine kinase (DCK). nih.govnih.gov
Following this initial step, ara-CMP is further phosphorylated by other pyrimidine (B1678525) kinases to form arabinosylcytosine diphosphate (B83284) (ara-CDP) and subsequently the active triphosphate form, ara-CTP. nih.gov The efficiency of this activation cascade is a critical determinant of the drug's cytotoxic potential. Research has shown that the level of phosphorylating activity is not constant throughout the cell cycle. Maximal activity is observed in cells that are in the late G1 or S-phase, which aligns with ara-CTP's primary mechanism of inhibiting DNA synthesis. cngb.org However, G1-phase cells that can phosphorylate the compound may also be affected as they enter the S-phase, due to the relatively slow elimination of intracellular ara-CTP. cngb.org
| Enzyme | Abbreviation | Function | Significance |
|---|---|---|---|
| Deoxycytidine Kinase | DCK | Catalyzes the initial phosphorylation of Arabinosylcytosine to ara-CMP. | Rate-limiting step in the activation cascade. nih.govnih.gov |
| Pyrimidine Kinases | - | Catalyze the further phosphorylation of ara-CMP to ara-CDP and ara-CTP. | Essential for the formation of the active metabolite, ara-CTP. nih.gov |
Modulation of Enzyme Activity Beyond Polymerases
Inactivating Enzymes: Several enzymes are responsible for the catabolism and inactivation of Arabinosylcytosine.
Cytidine Deaminase (CDA): This enzyme rapidly converts Arabinosylcytosine into its inactive metabolite, uracil arabinoside (ara-U), primarily in the serum and liver. nih.govwikipedia.org
Deoxycytidylate Deaminase (DCTD): This enzyme can convert the monophosphate form (ara-CMP) into the inactive arabinosyluracil monophosphate (ara-UMP). nih.gov
5'-Nucleotidases (NT5): Cytosolic enzymes, such as NT5C2 and NT5C3, can reverse the activation process by dephosphorylating ara-CMP back to Arabinosylcytosine. nih.govnih.gov
Modulation of Other Enzymes: Arabinosylcytosine's active form, ara-CTP, also inhibits nucleotide reductase, an enzyme crucial for synthesizing the deoxyribonucleotides required for DNA synthesis. wikipedia.org Furthermore, the metabolism of Arabinosylcytosine can be biochemically modulated by other therapeutic agents. For instance, pretreatment with fludarabine (B1672870) (F-ara-A), an inhibitor of ribonucleotide reductase, has been shown to significantly increase the accumulation of ara-CTP in leukemia cells. nih.govnih.gov This potentiation is attributed to the alteration of nucleotide pools, which in turn enhances the phosphorylation of Arabinosylcytosine. nih.gov Conversely, Arabinosylcytosine can compete with other nucleoside analogs, such as fludarabine, for phosphorylation by DCK, which can impact the metabolic activation of both drugs when used in combination. nih.gov
| Enzyme/Agent | Effect on Arabinosylcytosine Metabolism | Mechanism |
|---|---|---|
| Cytidine Deaminase (CDA) | Inactivation | Converts Arabinosylcytosine to the inactive ara-U. nih.gov |
| 5'-Nucleotidases (e.g., NT5C2) | Inactivation | Dephosphorylates ara-CMP back to Arabinosylcytosine. nih.govnih.gov |
| Nucleotide Reductase | Inhibition by ara-CTP | Inhibited by the active form of Arabinosylcytosine. wikipedia.org |
| Fludarabine (F-ara-A) | Potentiation | Increases the rate of ara-CTP accumulation. nih.govnih.gov |
Impact on Cellular Signaling Cascades
The ultimate fate of a cell exposed to Arabinosylcytosine is determined by the induction of apoptosis, or programmed cell death. nih.gov This process is not a direct consequence of DNA synthesis inhibition alone but is intricately regulated by a complex network of cellular signaling cascades. The extent of Arabinosylcytosine-mediated DNA damage must cross a certain threshold to trigger these apoptotic pathways. nih.gov
Several key signaling pathways are influenced by Arabinosylcytosine treatment:
Protein Kinase C (PKC): The PKC signal transduction pathway is known to influence a cell's sensitivity to Arabinosylcytosine. nih.gov
Apoptosis Regulators: The expression of oncogenes such as bcl-2 and c-Jun can significantly alter cellular sensitivity to the compound. nih.gov Studies in sympathetic neurons have shown that Arabinosylcytosine induces cell death by activating a rapid Bax-dependent apoptosis pathway, which involves the release of mitochondrial cytochrome-c and subsequent activation of caspase-3. nih.gov A delayed, Bax-independent death pathway can also be triggered. nih.gov
Gene Upregulation: Exposure to Arabinosylcytosine can lead to the upregulation of specific genes involved in cell stress and apoptosis, including c-myb, c-fos, and Bim. nih.gov
Cyclic AMP (cAMP) Signaling: Research has demonstrated that cAMP and its agonists can synergistically enhance Arabinosylcytosine-induced DNA fragmentation and apoptosis in mouse thymocytes. nih.gov This suggests an interaction between the drug's interference with membrane phospholipid metabolism and cAMP-evoked signaling pathways. nih.gov
p53 Pathway: The tumor suppressor p53 also plays a role in the cellular response to Arabinosylcytosine. Neurons deficient in p53 have demonstrated decreased sensitivity to the drug's toxic effects, indicating an involvement of this pathway in mediating cell death. nih.gov
| Pathway/Molecule | Role in Arabinosylcytosine-Induced Apoptosis | Reference |
|---|---|---|
| Protein Kinase C (PKC) | Modulates cellular sensitivity to Arabinosylcytosine. | nih.gov |
| Bax | Mediates a rapid, primary apoptotic response. | nih.gov |
| Caspase-3 | Activated downstream of mitochondrial cytochrome-c release. | nih.gov |
| cAMP | Synergistically enhances Arabinosylcytosine-induced apoptosis. | nih.gov |
| p53 | Deficiency leads to decreased sensitivity to Arabinosylcytosine. | nih.gov |
| Bcl-2, c-Jun | Expression levels influence cellular sensitivity. | nih.gov |
Preclinical Biological Activity and Efficacy Research in Model Systems
In Vivo Preclinical Animal Models for Disease Research
Evaluation of Compound Activity in Infection Models (e.g., herpesvirus in hamsters)
Arabinoisocytidine has demonstrated antiviral activity against several herpesviruses. In vitro studies have shown its ability to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) frontiersin.orgresearchgate.netwikipedia.org. In experimental infection models, this compound has been evaluated for its efficacy against herpesviruses, including in hamsters and mice, which are commonly used animal models for studying herpesvirus infections frontiersin.orgwikipedia.orgnih.govarvojournals.orgnih.gov.
In studies involving herpesvirus infections, this compound has been shown to have an impact on viral replication and disease progression. For instance, in newborn mice infected with Herpesvirus hominis type 2 (HSV-2), intranasal inoculation led to a disseminated infection. While this compound therapy did not reduce the final mortality rate, it did result in an increase in the mean survival time by approximately one day and a delay in the appearance of the virus in target organs, along with a reduction in viral replication in the lungs and brain compared to untreated control animals nih.gov. Similarly, in female hamsters with genital HSV-2 infection, intravaginal treatment with this compound was compared to other antiviral agents. While in vitro studies indicated that this compound and Idoxuridine were more active than Arabinosyladenine (Ara-A), in vivo in hamsters, Arabinosyladenine and disodium (B8443419) phosphonoacetate (PAA) were found to be more effective than this compound or Idoxuridine nih.govcapes.gov.br. Despite these comparative findings, this compound remains recognized for its broad-spectrum antiviral activity in vitro against DNA viruses, including HSV-1 frontiersin.org.
Assessment of Compound Activity in Non-Clinical Disease Models (e.g., cancer xenografts)
This compound has a well-established role in the treatment of hematological malignancies, such as acute myeloid leukemia (AML) nih.govfrontiersin.orgmdpi.comnih.gov. Its efficacy in these conditions has been extensively studied in preclinical cancer models, including xenografts.
In cancer xenograft models, this compound has shown significant activity against leukemia and lymphoma cell lines implanted in mice mdpi.comcaymanchem.comnih.gov. For example, this compound has been shown to reduce tumor growth and increase tumor caspase-3 activity in an MOLM-13 mouse xenograft model caymanchem.com. Studies evaluating this compound in combination with other agents have also demonstrated its potential. For instance, in a murine leukemia model (L1210), a combination therapy involving Cloretazine (VNP40101M) and this compound achieved a 100% survival rate, whereas this compound monotherapy resulted in 0% survival biospace.com.
However, this compound has demonstrated limited efficacy against human solid tumor xenografts in vivo e-century.usresearchgate.netaacrjournals.org. Compared to newer analogs like 4'-thio-β-D-arabinofuranosylcytosine (T-araC), which exhibits superior antitumor activity against a variety of human solid tumors in xenograft models, this compound showed no or very limited effects on these same solid tumors researchgate.netaacrjournals.org. This difference in efficacy against solid tumors highlights the importance of structural modifications in nucleoside analogs for optimizing therapeutic outcomes in different cancer types.
Methodologies for Assessing Selective Activity in Preclinical Settings
Assessing the selective activity of this compound involves evaluating its efficacy against target cells (e.g., virus-infected cells, cancer cells) while considering its impact on normal host cells. This is crucial for defining a therapeutic window. Several methodologies are employed in preclinical settings to determine this selectivity:
In Vitro Assays:
Plaque Reduction Assays: For antiviral activity, plaque reduction assays are used to quantify the ability of this compound to inhibit viral replication in cell cultures. This is often performed by comparing the concentrations of the compound required to reduce viral plaque formation (e.g., ED50 - effective dose 50%) with concentrations that cause toxicity to the host cells (e.g., CC50 - cytotoxic concentration 50%). A higher ratio of CC50 to ED50 indicates greater selectivity nih.gov.
Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): These assays measure the compound's effect on the proliferation and survival of both infected/cancerous cells and normal cells. By comparing the inhibitory concentrations (e.g., IC50) against different cell types, the selective toxicity can be determined mdpi.com.
DNA Synthesis Inhibition Assays: Studies have derived a "selective index" by calculating the ratio of inhibition of cellular DNA synthesis versus viral DNA synthesis. A positive selective index indicates preferential inhibition of viral DNA synthesis nih.gov.
In Vivo Models:
Combination Studies: Evaluating this compound in combination with other agents can reveal synergistic effects that enhance efficacy or potentially improve selectivity. For example, studies showing that a combination therapy leads to significantly better outcomes than monotherapy with this compound, while maintaining manageable host responses, imply an enhanced therapeutic effect that could be linked to selective targeting or exploitation of cellular pathways biospace.comashpublications.orgaacrjournals.orgaacrjournals.orgashpublications.org.
Compound Names:
| English Name | Common Synonyms / Abbreviations |
| This compound | Cytarabine (B982), Ara-C, Cytosar |
Preclinical Pharmacokinetic and Pharmacodynamic Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
ADME studies are fundamental in preclinical drug development, defining the journey of a compound through a biological system. For Arabinoisocytidine, these studies have been conducted in various research models to characterize its metabolic fate, distribution throughout the body, and how it is ultimately eliminated.
The therapeutic activity of this compound is heavily dependent on its metabolic conversion. Intracellularly, it is activated through sequential phosphorylation, catalyzed by enzymes such as deoxycytidine kinase (dCK), to its active triphosphate form, arabinosylcytosine triphosphate (ara-CTP). nih.govmdpi.com This active metabolite acts as the cytotoxic agent by inhibiting DNA synthesis. mdpi.comdrugbank.com
However, this compound has low metabolic stability in plasma due to rapid enzymatic degradation. researchgate.netnih.govresearcher.life The primary route of inactivation is deamination by cytidine (B196190) deaminase (CDA), which is present in the liver, kidneys, intestinal epithelium, and blood, converting this compound to its non-toxic and inactive metabolite, 1-β-D-arabinofuranosyluracil (ara-U). researchgate.netnih.goveuropa.eu This rapid conversion is a primary reason for the compound's short plasma half-life. nih.gov In vivo studies in rats have confirmed the metabolism of this compound into uracil (B121893) arabinoside within the brain. nih.gov
In vitro metabolism studies using human liver microsomes and S9 fractions have indicated that the cytochrome P450 (CYP) enzyme system is not involved in the metabolism of related nucleoside analogues like decitabine (B1684300), suggesting a similar pathway for this compound. europa.eu The primary metabolic pathways are summarized in the table below.
Table 1: Key Enzymes and Metabolites in this compound Metabolism
| Parent Compound | Activating Enzyme | Active Metabolite | Inactivating Enzyme | Inactive Metabolite |
|---|
Plasma protein binding is a critical pharmacokinetic parameter that influences a drug's distribution and availability to target tissues. Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. Preclinical data indicate that this compound exhibits low binding to plasma proteins. drugbank.com This characteristic suggests that a large fraction of the drug in circulation is free to distribute into tissues and exert its pharmacological effects.
Studies with related nucleoside analogues have shown similarly low protein binding. For instance, decitabine has negligible plasma protein binding of less than 1%, and clofarabine (B1669196) also demonstrates low binding in rats. europa.euresearchgate.net
Table 2: Plasma Protein Binding of this compound and Related Compounds
| Compound | Protein Binding (%) | Species/System |
|---|---|---|
| This compound (Cytarabine) | 13% | Human |
| Decitabine | < 1% | In vitro |
Preclinical studies have mapped the distribution of this compound in various tissues. Following systemic administration in rats, the compound shows limited ability to cross the blood-brain barrier due to its hydrophilic nature. nih.govnih.gov Studies evaluating direct administration to the central nervous system (CNS) found high concentrations at brain and ventricular surfaces, which declined sharply with distance into the brain tissue. nih.gov When delivered via liposomal formulations in animal models, concentrations of this compound were lowest in organs with physiological barriers, such as the brain and testis, indicating minimal penetration. researchgate.net
The related compound decitabine is noted to have a large volume of distribution in cancer patients, suggesting significant distribution into peripheral tissues. europa.eu Studies using a dendrimer-conjugated form of this compound in mice showed distribution to the tumor, lungs, liver, spleen, and kidneys. researchgate.net
Table 3: Summary of this compound Tissue Distribution Findings in Preclinical Models
| Tissue/Organ | Finding | Research Model |
|---|---|---|
| Brain | Limited penetration across the blood-brain barrier. nih.gov | Rat |
| Brain/Testis | Very low tissue-to-plasma ratios with liposomal formulations. researchgate.net | Animal Models |
| Peripheral Tissues | Expected wide distribution based on analogs. europa.eu | N/A (Analog Data) |
| Tumor, Lungs, Liver, Spleen, Kidney | Distribution observed with dendrimer-conjugated form. researchgate.net | Mouse |
Pharmacokinetic Modeling and Simulation for Preclinical Data Analysis
Pharmacokinetic modeling and simulation are powerful tools used to quantitatively describe and predict the concentration of a drug in the body over time. These models are essential for translating preclinical findings to clinical scenarios.
Pharmacokinetic models have been developed to characterize the disposition of this compound in preclinical species. In rats, the plasma concentration-time profile after intravenous administration was described by a biphasic elimination pattern, with a rapid initial phase (alpha half-life of 1.9 minutes) and a slower terminal phase (beta half-life of 46.5 minutes). nih.gov In healthy dogs, the terminal half-life was found to be approximately 1.15 to 1.35 hours. nih.gov
Compartmental models are frequently used to simulate these concentration profiles. nih.govresearchgate.net For example, a pharmacokinetic model developed for a liposomal formulation of this compound in mice was able to assess the disposition of both the encapsulated and free fractions of the drug in plasma. nih.gov These models are crucial for understanding how different formulations and routes of administration affect drug exposure over time. nih.gov
Table 4: Selected Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species |
|---|---|---|
| Alpha Half-life (t½α) | 1.9 minutes | Rat |
| Beta Half-life (t½β) | 46.5 minutes | Rat |
| Terminal Half-life (t½) | 1.15 - 1.35 hours | Dog |
| Volume of Distribution (Vd) | 0.66 ± 0.07 L/kg | Dog |
A central goal of preclinical modeling is to establish a relationship between drug exposure (pharmacokinetics) and the pharmacological effect (pharmacodynamics). For this compound, the key PK-PD relationship is the link between the intracellular concentration of its active metabolite, ara-CTP, and the resulting cytotoxicity in cancer cells. nih.gov
Preclinical studies and models have demonstrated that the efficacy of this compound is not solely dependent on its plasma concentration but rather on the formation and retention of intracellular ara-CTP. nih.gov In vitro studies have shown that cells that are more sensitive to the drug accumulate higher concentrations of ara-CTP. nih.gov The retention of this active metabolite is considered a critical determinant of the therapeutic response. nih.gov
Models integrating genomic data with multiple pharmacological endpoints, such as intracellular ara-CTP levels and post-treatment DNA synthesis rates, have been used to identify genetic signatures that predict response in AML models. nih.gov This highlights the importance of linking systemic drug exposure to the specific molecular events at the target site to understand and predict the therapeutic outcome. nih.govresearchgate.net
Enzyme Kinetics and Biotransformation Pathways in Preclinical Systems
The metabolic fate and enzymatic interactions of arabinosylcytosine (Ara-C), a cornerstone in the chemotherapy of hematological malignancies, are pivotal to its therapeutic efficacy and are primarily dictated by the interplay of anabolic and catabolic pathways. In preclinical systems, extensive research has elucidated the enzyme kinetics and biotransformation routes that govern the activation of Ara-C to its cytotoxic form and its subsequent inactivation.
The principal enzyme responsible for the anabolic activation of arabinosylcytosine is deoxycytidine kinase (dCK). nih.govnih.gov This intracellular enzyme catalyzes the initial and rate-limiting step in the conversion of Ara-C to its monophosphate derivative, arabinosylcytosine monophosphate (Ara-CMP). documentsdelivered.com Subsequently, other kinases further phosphorylate Ara-CMP to its diphosphate (B83284) (Ara-CDP) and ultimately to its active triphosphate form, arabinosylcytosine triphosphate (Ara-CTP). haematologica.org It is Ara-CTP that exerts the cytotoxic effects by competitively inhibiting DNA polymerase and by its incorporation into the DNA strand, leading to chain termination. nih.gov
Conversely, the primary catabolic pathway responsible for the inactivation of arabinosylcytosine is mediated by the enzyme cytidine deaminase (CDA). nih.gov This enzyme is found in various tissues, including the liver, spleen, and gastrointestinal tract, as well as in plasma. CDA rapidly deaminates Ara-C to the inactive and non-toxic metabolite, uracil arabinoside (Ara-U). nih.gov The balance between the activating phosphorylation by dCK and the inactivating deamination by CDA is a critical determinant of the intracellular concentration of the active Ara-CTP and, consequently, the cellular sensitivity to arabinosylcytosine.
Preclinical studies in various in vitro and in vivo models have sought to quantify the kinetic parameters of these key enzymes to better understand the factors influencing Ara-C metabolism. For instance, in a rat acute myeloid leukemia model, the Michaelis-Menten constant (Km) for the natural substrate of dCK, deoxycytidine, was determined to be 9.4 µM in drug-sensitive cells. nih.gov In Ara-C-resistant cell lines, a significant increase in the Km value for deoxycytidine was observed, indicating a lower affinity of the enzyme for its substrate, which contributes to drug resistance. nih.gov While direct kinetic data for arabinosylcytosine across a wide range of preclinical systems are dispersed throughout the literature, the following tables summarize representative findings for the key enzymes involved in its metabolism.
| Preclinical System | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
|---|---|---|---|---|
| Rat Acute Myeloid Leukemia Cells (RCL/0) | Deoxycytidine | 9.4 | Not Reported | nih.gov |
| Rat Acute Myeloid Leukemia Cells (RCL/D - DAC-resistant) | Deoxycytidine | 673.2 | Unaltered | nih.gov |
| Rat Acute Myeloid Leukemia Cells (RCL/A - AraC-resistant) | Deoxycytidine | 947.2 | Twofold Increased | nih.gov |
| Preclinical System | Substrate | Km (µM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|
| Human Cytidine Deaminase (K27/A70 variant) | Cytidine | Data not specific to Ara-C | Data not specific to Ara-C | nih.gov |
| Human Cytidine Deaminase (Q27/A70 variant) | Cytidine | Data not specific to Ara-C | Data not specific to Ara-C | nih.gov |
The biotransformation of arabinosylcytosine is not limited to the primary anabolic and catabolic pathways. Other metabolic routes have been identified in preclinical systems, although they are generally considered to be of minor significance compared to the dCK and CDA pathways. For example, a lipophilic analog of Ara-C, 5'-chloro-5'-deoxyarabinosylcytosine, has been shown to be phosphorylated to Ara-CTP, indicating that alternative precursors can enter the anabolic pathway. nih.gov Furthermore, under certain conditions, arabinosylcytosine can be converted to 2',5'-anhydroarabinosylcytosine, an inactive analog. nih.gov
The intracellular concentration of Ara-CTP is the net result of its formation via phosphorylation and its degradation. The interplay between the activities of dCK and CDA, along with the availability of competing natural substrates like deoxycytidine, creates a complex intracellular environment that ultimately determines the pharmacological effect of arabinosylcytosine. nih.gov Understanding these intricate enzyme kinetics and biotransformation pathways in preclinical systems is fundamental for the rational design of therapeutic strategies aimed at enhancing the efficacy of arabinosylcytosine and overcoming mechanisms of drug resistance. nih.govdrugbank.com
Mechanisms of Research Identified Resistance
Molecular and Cellular Mechanisms of Acquired Resistance in Preclinical Models
Acquired resistance to arabinosylcytosine in laboratory settings stems from several key molecular changes within the cancer cell. These adaptations allow the cells to survive and proliferate despite the presence of the drug. The most common mechanisms include inefficient activation of arabinosylcytosine into its cytotoxic form, mutations in the enzymes it targets, and increased expulsion of the drug from the cell. researchgate.netresearchgate.net
Alterations in Metabolic Pathways (e.g., nucleoside kinases)
The efficacy of arabinosylcytosine is critically dependent on its intracellular conversion to the active triphosphate form, arabinosylcytosine triphosphate (Ara-CTP). researchgate.net Alterations in this metabolic pathway are a primary cause of resistance. nih.gov
Key enzymatic changes observed in resistant preclinical models include:
Reduced Activation: The initial and rate-limiting step in the activation of arabinosylcytosine is its phosphorylation by deoxycytidine kinase (dCK). researchgate.netnih.gov A decrease in the expression or activity of dCK is a well-documented mechanism of resistance, leading to lower intracellular levels of Ara-CTP. nih.govmdpi.comnih.govnih.gov Studies in various resistant cell lines have demonstrated that loss of dCK function, through gene deletion or mutation, confers resistance to arabinosylcytosine and other nucleoside analogs. nih.govnih.govnih.govmdpi.com In some models, restoring dCK levels has been shown to re-sensitize cells to the drug. nih.gov
Increased Inactivation: Arabinosylcytosine and its monophosphate form can be inactivated by several enzymes. Cytidine (B196190) deaminase (CDA) converts arabinosylcytosine to its inactive form, arabinosyluracil (ara-U). nih.gov Increased expression of CDA has been linked to drug resistance in preclinical models. nih.gov Similarly, cytosolic 5'-nucleotidases, such as NT5C2, can dephosphorylate Ara-CMP, preventing its conversion to the active Ara-CTP. researchgate.netresearchgate.net Increased activity of these inactivating enzymes shifts the metabolic balance away from drug activation, thereby reducing cytotoxicity. conicet.gov.ar
Altered Nucleotide Pools: The intracellular pool of deoxycytidine triphosphate (dCTP) competes directly with Ara-CTP for incorporation into DNA by DNA polymerases. researchgate.net An increase in the cellular dCTP pool can therefore lead to resistance. researchgate.netnih.gov The enzyme ribonucleotide reductase (RNR) is responsible for producing deoxyribonucleotides, and its overexpression can lead to elevated dCTP levels. researchgate.netnih.gov This not only increases competition at the level of DNA incorporation but can also inhibit dCK activity through a feedback mechanism, further reducing the formation of Ara-CTP. researchgate.netresearchgate.net
Table 1: Key Enzymes in Arabinosylcytosine Metabolism and Resistance
| Enzyme | Function in Arabinosylcytosine Pathway | Alteration in Resistant Models | Consequence of Alteration |
|---|---|---|---|
| Deoxycytidine Kinase (dCK) | Activates Ara-C to Ara-CMP (rate-limiting step) | Decreased expression/activity nih.govmdpi.com | Reduced formation of active Ara-CTP |
| Cytidine Deaminase (CDA) | Inactivates Ara-C to Ara-U | Increased expression/activity nih.gov | Increased degradation of Ara-C |
| 5'-Nucleotidase (e.g., NT5C2) | Inactivates Ara-CMP to Ara-C | Increased activity researchgate.netresearchgate.net | Reduced availability of Ara-CMP for phosphorylation |
Mutations in Target Enzymes (e.g., DNA Polymerases)
The ultimate cytotoxic effect of arabinosylcytosine is mediated by the incorporation of its active metabolite, Ara-CTP, into DNA, which inhibits the function of DNA polymerases and leads to chain termination. haematologica.org Therefore, the DNA polymerase enzyme itself is a key target. While less common than metabolic alterations, mutations in the genes encoding DNA polymerases can confer resistance.
In preclinical studies involving viral models, mutations in the herpes simplex virus DNA polymerase gene have been shown to confer resistance to the related nucleoside analog 9-beta-D-arabinofuranosyladenine (ara-A). nih.gov This demonstrates that the viral DNA polymerase is a direct target and that mutations can reduce the enzyme's susceptibility to inhibition by the drug's active form. nih.gov This principle extends to cancer cells, where alterations in the fidelity and structure of replicative DNA polymerases, such as pol δ and pol ε, can contribute to drug resistance. lidsen.com Such mutations may alter the enzyme's ability to incorporate the analog or may enhance its exonuclease (proofreading) activity, allowing for the removal of the mistakenly incorporated Ara-CMP from the nascent DNA strand.
Efflux Pump Overexpression
A common mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively remove cytotoxic agents from the cell. mdpi.com Key members of this family include P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP). mdpi.com
However, the role of these pumps in arabinosylcytosine resistance is considered less significant than metabolic alterations. haematologica.org Studies have shown that arabinosylcytosine is not a typical substrate for P-gp. haematologica.org In preclinical models, cells overexpressing P-gp did not consistently show resistance to arabinosylcytosine, and in some cases, were even more sensitive to it when combined with other agents. haematologica.orghaematologica.org The role of other transporters like MRP1 in arabinosylcytosine resistance has been described as controversial. mdpi.com While some studies report that enhanced drug export activities contribute to chemoresistance, the direct impact on arabinosylcytosine is not as clearly defined as for other chemotherapeutic agents. researchgate.net
Strategies to Overcome Resistance in Preclinical Research Settings (e.g., combination studies)
Researchers are actively investigating several strategies in preclinical settings to overcome or bypass the mechanisms of arabinosylcytosine resistance. These approaches largely focus on modulating the metabolic pathways to increase drug activation or using combination therapies to target resistance mechanisms synergistically.
Table 2: Preclinical Strategies to Overcome Arabinosylcytosine Resistance
| Strategy | Approach | Example Agent(s) | Mechanism of Action |
|---|---|---|---|
| Biochemical Modulation | Increase intracellular Ara-CTP accumulation | Fludarabine (B1672870) nih.govmdpi.com | Inhibits ribonucleotide reductase, increasing the Ara-CTP/dCTP ratio and potentiating Ara-C metabolism. haematologica.orgnih.gov |
| Combination Therapy | Inhibit enzymes that regulate nucleotide pools | Hydroxyurea (HU), Azidothymidine (AZT) nih.govnih.gov | HU inhibits ribonucleotide reductase, while AZT can synergistically inhibit cell growth in resistant cells. nih.govmdpi.com |
| Target cell cycle regulators | Palbociclib (PD0332991) nih.gov | A CDK4/CDK6 inhibitor that can sensitize leukemic cells to arabinosylcytosine. nih.gov | |
| Modulate apoptosis pathways | BCL-2 inhibitors (e.g., Venetoclax) frontiersin.org | Overcomes resistance mediated by anti-apoptotic proteins. frontiersin.orgspandidos-publications.com | |
| Novel Formulations | Bypass nucleoside transporters | Elacytarabine (CP-4055) nih.gov | A lipophilic prodrug of arabinosylcytosine that enters cells independently of transporters. nih.gov |
One of the most studied strategies is the combination of arabinosylcytosine with fludarabine . nih.govmdpi.com Fludarabine, a purine (B94841) analog, can increase the intracellular accumulation of Ara-CTP, enhancing the cytotoxic effect of arabinosylcytosine. haematologica.orgnih.gov This combination has shown effectiveness in preclinical models and has been translated into clinical regimens. mdpi.com
Another approach involves targeting the enzymes that regulate the competing dCTP pools. The combination of hydroxyurea (an RNR inhibitor) and azidothymidine has demonstrated a synergistic effect in inhibiting the growth of arabinosylcytosine-resistant leukemic cells in preclinical studies. nih.gov This hypersensitivity in resistant cells, which often lack dCK, suggests an alternative pathway for cytotoxicity. nih.gov
Targeting other cellular processes that contribute to resistance is also a viable strategy. For instance, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6), such as palbociclib , have been shown to sensitize resistant leukemia cells to arabinosylcytosine in vitro and in vivo. nih.gov Furthermore, since evasion of apoptosis is a key resistance mechanism, combining arabinosylcytosine with pro-apoptotic agents like BCL-2 inhibitors can restore sensitivity. frontiersin.orgspandidos-publications.com
Finally, novel drug formulations have been designed to bypass specific resistance mechanisms. Elacytarabine , a lipophilic derivative of arabinosylcytosine, was developed to circumvent resistance mediated by reduced transport into the cell, as it can cross the cell membrane independently of nucleoside transporters. nih.gov While it still requires intracellular activation by dCK, it represents a strategy to overcome one of the initial barriers to drug efficacy. nih.gov Similarly, synthetic analogs like arabinosylcytosine 5'-methylphosphonate have been created to act as membrane-permeable forms of Ara-CMP, aiming to bypass resistance caused by dCK deficiency. capes.gov.br
Table of Compound Names
| Compound Name | Abbreviation/Other Names |
|---|---|
| Arabinosylcytosine | Ara-C, Cytarabine (B982) |
| 9-beta-D-arabinofuranosyladenine | ara-A, Vidarabine |
| Arabinosylcytosine triphosphate | Ara-CTP |
| Arabinosylcytosine monophosphate | Ara-CMP |
| Arabinosyluracil | ara-U |
| Deoxycytidine triphosphate | dCTP |
| Azidothymidine | AZT |
| Elacytarabine | CP-4055 |
| Fludarabine | F-ara-A |
| Hydroxyurea | HU |
| Palbociclib | PD0332991 |
| Venetoclax | |
| Arabinosylcytosine 5'-methylphosphonate | ara-CMeP |
| P-glycoprotein | P-gp, MDR1 |
| Multidrug resistance-associated protein 1 | MRP1 |
Investigation of Arabinoisocytidine S Role in Plant Biology
Advanced Research Methodologies and Future Directions
Integration of Omics Technologies in Research
The application of "omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing the study of Arabinosylcytosine, enabling a systems-level understanding of its effects. These approaches allow for the comprehensive analysis of the molecular landscape of cancer cells in response to Ara-C treatment, identifying biomarkers of sensitivity and resistance and revealing new therapeutic targets. researchgate.netthe-asci.org
Genomics: Genomic studies are crucial for identifying genetic variations that influence a patient's response to Ara-C. By analyzing gene expression signatures in acute myeloid leukemia (AML) cells, researchers can identify patterns associated with drug sensitivity or resistance. nih.gov This information is critical for patient stratification and the development of personalized treatment strategies.
Proteomics: Proteomics involves the large-scale study of proteins, providing insights into the functional consequences of genomic changes. Thermal proteome profiling, for instance, can identify protein targets that interact with Ara-C or its metabolites, offering a deeper understanding of its mechanism of action and potential off-target effects. researchgate.net By analyzing the proteome, researchers can uncover changes in signaling pathways and cellular processes that are modulated by Ara-C, leading to the discovery of novel combination therapies.
Metabolomics: Metabolomics is the comprehensive analysis of metabolites within a biological system. In the context of Ara-C, metabolomic screening can identify metabolic signatures that predict a patient's response to therapy or their risk of developing severe toxicities. clevelandclinic.org For example, untargeted metabolomics has been used to identify specific lipids, amino acids, and other small molecules in patients' blood that are associated with treatment outcomes. clevelandclinic.org Furthermore, understanding the metabolic pathways that activate Ara-C to its active form, Ara-CTP, and those that lead to its degradation is fundamental to overcoming drug resistance. nih.govnih.gov
Table 1: Applications of Omics Technologies in Arabinosylcytosine Research
| Omics Technology | Primary Focus | Key Applications in Ara-C Research | Potential Outcomes |
|---|---|---|---|
| Genomics | DNA and RNA sequences, gene expression | - Identifying genetic predictors of Ara-C response
| - Personalized treatment stratification
|
| Proteomics | Protein expression, modifications, and interactions | - Identifying direct protein targets of Ara-C metabolites researchgate.net | - Elucidation of novel mechanisms of action
|
| Metabolomics | Metabolites and small molecules | - Discovering metabolic biomarkers for efficacy and toxicity clevelandclinic.org | - Predictive models for patient outcomes
|
Computational Approaches and Molecular Modeling
Computational methods are indispensable tools in modern drug discovery and development, offering powerful ways to investigate Arabinosylcytosine at a molecular level. nih.govmdpi.comnih.govsysrevpharm.org These in silico approaches accelerate research by predicting molecular interactions, elucidating mechanisms, and guiding the design of new, more effective compounds. researchgate.net
Molecular Modeling and Docking: Techniques like molecular docking are used to simulate the interaction between Ara-C's active triphosphate form (Ara-CTP) and its primary target, DNA polymerase. nih.gov These models help visualize how the drug incorporates into DNA and inhibits replication, providing insights into the structural basis of its activity. youtube.comnih.gov By understanding these interactions, scientists can design novel nucleoside analogs with potentially higher affinity for the target or an improved ability to evade resistance mechanisms.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a dynamic view of biological systems, allowing researchers to observe the behavior of Ara-C and its targets over time. mdpi.com MD can be used to study the conformational changes in DNA polymerase upon Ara-CTP binding or to analyze how mutations might affect this interaction, leading to drug resistance. These simulations offer a level of detail that is often difficult to obtain through experimental methods alone.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mathematical models that describe the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of Ara-C are crucial for optimizing treatment schedules. nih.govresearchgate.netbiorxiv.org These models can simulate Ara-C concentration in the plasma and its effect on cancer cell populations, helping to predict patient responses and personalize dosing regimens to maximize efficacy while minimizing toxicity. nih.govbiorxiv.org
Development of Advanced Preclinical Models
The limitations of traditional two-dimensional (2D) cell cultures and animal models have spurred the development of more sophisticated preclinical systems that better recapitulate human physiology and disease. mdpi.com These advanced models are critical for evaluating the efficacy of Arabinosylcytosine and developing new therapeutic strategies.
Microfluidic Systems: Microfluidic devices use precisely controlled micro-scale fluid channels to create highly controlled cellular microenvironments. researchgate.netmdpi.commdpi.com These "organ-on-a-chip" platforms allow researchers to co-culture different cell types in a 3D structure, mimicking the architecture and function of human tissues and organs, such as the bone marrow microenvironment where leukemia cells reside. nih.govnih.govnih.gov This technology enables the study of drug responses in a more physiologically relevant context, providing more accurate predictions of clinical outcomes. mdpi.commdpi.com For example, these systems can be used to test the effects of Ara-C on both leukemia cells and healthy hematopoietic cells simultaneously.
Organ-on-a-Chip (OoC) Models: OoC technology represents a significant leap forward in preclinical modeling. nih.govnih.gov By integrating microfluidics with tissue engineering, researchers can create complex, multi-organ systems to study the systemic effects of drugs like Ara-C. researchgate.netmdpi.com For instance, a multi-organ chip could model the metabolism of Ara-C in the liver and its subsequent effects on leukemia cells in a simulated bone marrow compartment. mdpi.com These models are invaluable for studying drug toxicity and metabolism, and for screening new drug combinations in a human-relevant system. mdpi.commdpi.com The ability to use patient-derived cells in these platforms also opens the door to personalized drug screening. mdpi.com
Table 2: Comparison of Preclinical Models for Arabinosylcytosine Research
| Model Type | Description | Advantages for Ara-C Research | Limitations |
|---|---|---|---|
| 2D Cell Culture | Cells grown in a single layer on a flat surface. | - High-throughput screening
| - Lacks physiological relevance
|
| Animal Models | Use of animals (e.g., mice) to study disease and treatment. nih.gov | - Systemic effects can be studied
| - Species differences can limit clinical translation
|
| Microfluidic/Organ-on-a-Chip Systems | Micro-engineered systems that mimic organ structure and function. researchgate.netnih.govnih.gov | - High physiological relevance
| - Technically complex
|
Interdisciplinary Research on Novel Biological Targets and Conceptual Applications
Advancing the therapeutic potential of Arabinosylcytosine requires a departure from conventional approaches and an embrace of interdisciplinary collaboration. Research is increasingly focused on identifying novel biological targets and exploring new conceptual applications for Ara-C and its derivatives.
Novel Biological Targets: While the primary mechanism of Ara-C involves the inhibition of DNA synthesis, ongoing research seeks to identify other cellular vulnerabilities that can be exploited. nih.gov For example, studies are investigating the role of specific cell surface proteins, signaling pathways involved in apoptosis (programmed cell death), and mechanisms of DNA damage repair in determining Ara-C sensitivity. nih.govresearchgate.net The identification of new targets could lead to the development of combination therapies that synergize with Ara-C. For instance, inhibitors of pathways that contribute to chemoresistance are being explored to sensitize leukemic cells to Ara-C. nih.gov
Combination Therapies: A key area of research is the biochemical modulation of Ara-C metabolism. nih.gov Studies have shown that pretreatment with other agents, such as Fludarabine (B1672870), can increase the intracellular accumulation of the active Ara-CTP, thereby enhancing its cytotoxic effect. nih.govnih.gov This pharmacological synergism is a prime example of how interdisciplinary research, combining pharmacology and molecular biology, can lead to more effective treatment protocols.
Antiviral and Immunosuppressive Applications: Beyond its use in cancer, Ara-C possesses antiviral and immunosuppressant properties. nih.gov Interdisciplinary research could further explore these activities to repurpose Ara-C or develop new analogs for treating viral infections or autoimmune diseases. science.gov Understanding its impact on the immune system is also critical for its application in hematological malignancies, where the interplay between chemotherapy and immune response is increasingly recognized as important.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
